N-(4-FLUOROPHENYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA
Overview
Description
N-(4-FLUOROPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a fluorophenyl group and a methylphenylsulfanyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA typically involves the reaction of 4-fluoroaniline with 2-[(4-methylphenyl)sulfanyl]ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
N-(4-FLUOROPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or other reduced products.
Scientific Research Applications
N-(4-FLUOROPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylphenylsulfanyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes .
Comparison with Similar Compounds
N-(4-FLUOROPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA can be compared with other thiourea derivatives, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group but differs in its thiazole structure, which imparts different chemical and biological properties.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: This compound features a sulfinyl group and a tetrazole ring, offering distinct reactivity and applications compared to the thiourea derivative.
N-(4-FLUOROPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2S2/c1-12-2-8-15(9-3-12)21-11-10-18-16(20)19-14-6-4-13(17)5-7-14/h2-9H,10-11H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFLVHOMNLXUCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=S)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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